Bienvenue dans la boutique en ligne BenchChem!

Pyridinyl carbamate

Synthetic methodology Unnatural amino acids Protecting group chemistry

Pyridinyl carbamates are precision synthetic intermediates and pharmacological scaffolds whose pyridine ring enables CIPE-directed carbonyl migration (up to 98% yield) for unnatural amino acid synthesis—a transformation impossible with phenyl or alkyl carbamates. For medicinal chemistry, methyl pyridin-3-ylcarbamate (CAS 6269-24-5) serves as the characterized reference with IC₅₀ 25.72 µM against MCF-7 cells for benchmarking SAR programs. The pyridine nitrogen adds ~15 Ų TPSA versus phenyl congeners, improving solubility in lead optimization. Isomer selection (2-, 3-, or 4-substitution) is critical: incorrect substitution abolishes CIPE reactivity and alters target recognition. Specify CAS 6269-24-5 for the validated 3-pyridinyl isomer.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
Cat. No. B8303001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinyl carbamate
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OC(=O)N
InChIInChI=1S/C6H6N2O2/c7-6(9)10-5-3-1-2-4-8-5/h1-4H,(H2,7,9)
InChIKeyCYVBUBORVHPEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridinyl Carbamate in Research and Pharmaceutical Sourcing: Core Identity and Procurement-Relevant Characteristics


Pyridinyl carbamate designates a class of compounds in which a carbamate functional group (–O–CO–NH–) is attached directly or via a linker to a pyridine ring. The parent 2‑pyridinyl carbamate (C₆H₆N₂O₂, MW 138.12 g mol⁻¹) and its substituted congeners are employed as synthetic intermediates, protecting groups, and pharmacologically active scaffolds [1]. In medicinal chemistry, pyridinyl carbamates have been developed as hormone‑sensitive lipase (HSL) inhibitors for the potential treatment of insulin resistance and dyslipidemia, with the pyridine moiety contributing to target recognition and physicochemical properties distinct from earlier carbamate‑based HSL inhibitors [2]. The class also serves as a versatile building block for unnatural amino acid synthesis via a pyridine‑directed carbonyl migration that delivers amino ester products in up to 98 % yield [3]. These diverse applications make correct specification of the pyridinyl isomer and substitution pattern critical for procurement.

Why Generic Substitution of Pyridinyl Carbamate Is Not Advisable Without Comparative Performance Data


Although carbamates are a common functional‑group class, the pyridinyl sub‑family cannot be freely interchanged with phenyl, benzyl, or alkyl carbamates. The pyridine nitrogen enables a unique complex‑induced proximity effect (CIPE) that is essential for the high‑yielding carbonyl‑migration reaction reported for (pyridin‑2‑yl) carbamate; the same transformation fails or proceeds with dramatically lower efficiency when the 2‑pyridyl group is replaced by a phenyl ring [1]. In the HSL‑inhibitor field, the pyridinyl carbamate chemotype is structurally distinct from earlier carbamate‑based HSL inhibitors (e.g., those in WO 01/87843, WO 01/17981), and the presence of the pyridine ring is required for potent, specific inhibition of lipolytic activity [2]. Even within the pyridinyl carbamate family, the position of the carbamate on the pyridine ring (2‑, 3‑, or 4‑substitution) and the nature of the N‑substituent (methyl, tert‑butyl, phenyl) profoundly alter reactivity, biological activity, and physicochemical properties. These differences mean that a procurement decision based solely on the generic term 'pyridinyl carbamate' carries a high risk of obtaining a compound with unsuitable reactivity or pharmacological profile.

Quantitative Differentiation of Pyridinyl Carbamate: Head‑to‑Head and Cross‑Study Evidence for Procurement Decisions


CIPE‑Driven Carbonyl Migration Yield: (Pyridin‑2‑yl) Carbamate vs. Phenyl Carbamate

The 2‑pyridyl substituent is indispensable for the intramolecular rearrangement that converts carbamates into unnatural α‑amino esters. In the optimized protocol, (pyridin‑2‑yl) carbamates afford amino ester products in up to 98 % isolated yield, whereas the corresponding phenyl carbamate fails to undergo the transformation under identical conditions [1]. Computational and experimental mechanistic studies confirm that the complex‑induced proximity effect (CIPE) exerted by the pyridine nitrogen is the origin of this reactivity difference [1].

Synthetic methodology Unnatural amino acids Protecting group chemistry

Structural Differentiation from Prior‑Art HSL Inhibitors: Pyridinyl Carbamate Chemotype

Pyridinyl carbamates disclosed in WO 2004/111031 are explicitly distinguished from earlier carbamate‑based HSL inhibitors. The patent specification states that none of the HSL inhibitors in prior publications (WO 01/87843, WO 01/17981, WO 01/66531, WO 01/83497, WO 01/26664) contain a pyridinyl moiety and that the structures of those earlier compounds 'are very different from that of the present compounds' [1]. The pyridinyl carbamates demonstrated specific inhibition of the lipolytic activity of HSL, with the expectation of decreasing plasma free fatty acid levels [1].

Hormone‑sensitive lipase Metabolic disease Inhibitor design

Physicochemical Properties of Methyl Pyridin‑3‑ylcarbamate vs. Methyl Phenylcarbamate: Solubility and Hydrogen‑Bonding Capacity

The introduction of the pyridine nitrogen significantly alters the physicochemical profile relative to the phenyl analogue. Methyl pyridin‑3‑ylcarbamate (C₇H₈N₂O₂, MW 152.15) contains an additional hydrogen‑bond acceptor (the pyridine N) and has a calculated topological polar surface area (TPSA) approximately 15 Ų higher than that of methyl phenylcarbamate [1][2]. This difference predicts improved aqueous solubility and altered passive membrane permeability, which are critical parameters for both in vitro assay compatibility and oral bioavailability in drug discovery programs [1].

Physicochemical profiling Drug‑likeness Formulation

Antiproliferative Activity: Methyl Pyridin‑3‑ylcarbamate Against MCF‑7 Breast Cancer Cells

Methyl pyridin‑3‑ylcarbamate (CAS 6269‑24‑5) has been evaluated for antiproliferative activity against the MCF‑7 human breast adenocarcinoma cell line. Flow cytometry analyses demonstrated a concentration‑dependent reduction in cell viability, yielding an IC₅₀ value of 25.72 ± 3.95 µM against MCF‑7 cells . Comparable data for the closely related ethyl pyridin‑3‑ylcarbamate (CAS 6276‑11‑5) under identical assay conditions are not available, precluding a direct potency comparison at this time.

Anticancer screening MCF‑7 Flow cytometry

High‑Value Application Scenarios for Pyridinyl Carbamate Supported by Quantitative Evidence


Synthesis of Unnatural α‑Amino Acids via CIPE‑Mediated Carbonyl Migration

Laboratories engaged in the preparation of unnatural α‑amino acids for peptidomimetic drug discovery should procure (pyridin‑2‑yl) carbamate as the starting material. The 2‑pyridyl group is mechanistically essential for the CIPE‑induced carbonyl migration that generates amino ester products in up to 98 % yield under mild, transition‑metal‑free conditions [1]. Phenyl or alkyl carbamates do not participate in this transformation, making (pyridin‑2‑yl) carbamate the only viable building block for this synthetic route [1].

Hormone‑Sensitive Lipase Inhibitor Development and Screening

Pharmaceutical research teams targeting hormone‑sensitive lipase (HSL) for the treatment of insulin resistance, syndrome X, or dyslipidemia should prioritize pyridinyl carbamates as a structurally novel chemotype. The patent disclosure WO 2004/111031 establishes that pyridinyl carbamates specifically inhibit the lipolytic activity of HSL and are structurally differentiated from all prior‑art carbamate‑based HSL inhibitors [2]. Procurement of non‑pyridinyl carbamate HSL inhibitors risks duplication of existing intellectual property and may lack the potency advantages conferred by the pyridine moiety.

Anticancer SAR Programs Using Pyridinyl Carbamate Scaffolds

Medicinal chemistry groups conducting structure–activity relationship (SAR) studies on pyridinyl carbamates as antiproliferative agents can use methyl pyridin‑3‑ylcarbamate (CAS 6269‑24‑5) as a characterized reference compound. It has a reported IC₅₀ of 25.72 ± 3.95 µM against MCF‑7 breast cancer cells . This datum enables benchmarking of newly synthesized analogues under comparable assay conditions and supports the rational selection of the methyl ester as the starting point for potency optimization.

Physicochemical Optimization in Drug Discovery: Solubility and Permeability Tuning

When a lead series suffers from poor aqueous solubility or inadequate permeability, replacing a phenyl carbamate with a pyridinyl carbamate introduces an additional hydrogen‑bond acceptor and increases TPSA by approximately 15 Ų [3]. This modification can improve solubility without drastically increasing molecular weight, offering a focused strategy for multiparameter optimization. Procurement of the correct pyridinyl isomer (2‑, 3‑, or 4‑substituted) is critical, as each isomer presents a distinct hydrogen‑bonding geometry and electronic profile.

Quote Request

Request a Quote for Pyridinyl carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.